Cas no 98626-50-7 (O-Ethoxy Benazeprilat)

O-Ethoxy Benazeprilat structure
O-Ethoxy Benazeprilat structure
Nome del prodotto:O-Ethoxy Benazeprilat
Numero CAS:98626-50-7
MF:C24H28N2O5
MW:424.489526748657
CID:1002594
PubChem ID:2311

O-Ethoxy Benazeprilat Proprietà chimiche e fisiche

Nomi e identificatori

    • benazepril
    • ent-Benazepril
    • 0ZV52P36A9
    • CGP 42456A
    • Benazepril, (+/-)-
    • 1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)-2,3,4,5-tetrahydro-2-oxo-
    • Benazepril hydrochloride impurity B [EP]
    • Benazepril hydrochloride impurity A [EP]
    • ((3RS)-3-(((1SR)-1-(Ethoxycarbonyl)-3-phenylpropyl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)acetic acid
    • 1H-1-Benzazepine-1-acetic acid, 3-((1-(ethoxycarbonyl)-3-phenylpropyl)amino)
    • Benazepril EP Impurity B
    • 2-[3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid
    • SCHEMBL678167
    • 2-(3-((1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)acetic acid
    • NCGC00167782-01
    • XPCFTKFZXHTYIP-UHFFFAOYSA-N
    • 1H-1-Benzazepine-1-aceticacid, 3-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-,[R-(R*,S*)]- (9CI)
    • 98626-50-7
    • DB-056935
    • CHEBI:91547
    • 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,-3,4,5-tetrahydro-1H-[1]benzazepin-2-one
    • HMS3604E05
    • 1-Carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one
    • BRD-A15131297-003-01-9
    • {3-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid
    • CGS14824A
    • Cyclohexanol, 5-methyl-2-(1-methylethenyl)-, acetate, (1a,2b,5a)-(+/-)-
    • Q27163380
    • CHEMBL1604571
    • DTXSID10861088
    • O-Ethoxy Benazeprilat
    • Inchi: 1S/C24H28N2O5/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28)/t19-,20-/m1/s1
    • Chiave InChI: XPCFTKFZXHTYIP-WOJBJXKFSA-N
    • Sorrisi: O=C1[C@@H](CCC2C=CC=CC=2N1CC(=O)O)N[C@@H](C(=O)OCC)CCC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 424.2
  • Massa monoisotopica: 424.2
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 10
  • Complessità: 619
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 95.9
  • XLogP3: 1.3

Proprietà sperimentali

  • Punto di fusione: 139 - 141 °C
  • LogP: 3.02900

O-Ethoxy Benazeprilat Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
C496440-100mg
O-Ethoxy Benazeprilat
98626-50-7
100mg
$ 1378.00 2023-04-17
TRC
C496440-50mg
O-Ethoxy Benazeprilat
98626-50-7
50mg
$ 775.00 2023-04-17
TRC
C496440-10mg
O-Ethoxy Benazeprilat
98626-50-7
10mg
$ 173.00 2023-04-17
Fornitori consigliati
atkchemica
(CAS:98626-50-7)O-Ethoxy Benazeprilat
CL17454
Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta